molecular formula C22H19ClN2O B3016454 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-72-6

6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No. B3016454
CAS RN: 338978-72-6
M. Wt: 362.86
InChI Key: KUUQRXXAPCLYQQ-UHFFFAOYSA-N
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Description

The compound "6-chloro-1[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antihypertensive activity as seen in some synthesized benzimidazole derivatives .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. For instance, in one study, 4-chloro-o-phenylenediamine was condensed with anthranilic acid using Polyphosphoric acid and different aryl aldehydes compounds with a biphenyl tetrazole ring to yield compounds with antihypertensive properties . Although the specific synthesis of "6-chloro-1[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass spectroscopy are commonly used to analyze the presence of specific functional groups and to determine the structure of synthesized compounds . Theoretical calculations, such as Density Functional Theory (DFT), can also be used to predict the molecular geometry, energy levels, and charge distributions of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a chloro group, for example, can make the molecule susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the imidazole ring can influence the reactivity of the attached chlorine atoms, as seen in the positively charged chlorine atoms of some dichloro-benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and charge distributions, can be influenced by their substituents. For example, methyl derivatives have been found to be more stable than their chloro counterparts, and certain dimethoxy derivatives exhibit higher decomposition points . The crystal structure of these compounds can reveal intermolecular interactions, such as C-H...π and C-H...O hydrogen bonds, which can affect the compound's physical properties and its behavior in the solid state .

Scientific Research Applications

Inhibition of Fat Mass and Obesity-Associated Protein

The compound 6-chloro-2-phenyl-1H-benzimidazole has been identified as a potential inhibitor of the fat mass and obesity-associated protein (FTO). It demonstrated significant binding affinity in isothermal titration calorimetry (ITC) studies, with an IC50 value of 24.65 μM. This suggests its potential utility in designing FTO inhibitors for the treatment of leukemia (Li et al., 2019).

Antimicrobial Properties

A study on linked heterocyclic compounds containing elements similar to 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Tyrosinase Inhibition

Benzimidazole derivatives have been evaluated for their inhibitory activity against mushroom tyrosinase. This enzyme is involved in melanin biosynthesis, and its inhibition is of interest in cosmetic and medicinal applications. Some benzimidazole derivatives showed effective inhibitory activity, comparable to kojic acid, a reference drug (Mahdavi et al., 2018).

Antihypertensive Activity

Certain benzimidazole derivatives, including those with chlorine substituents, were found to have significant antihypertensive activity. This discovery provides a basis for further exploration of benzimidazole derivatives in the treatment of hypertension (Sharma et al., 2010).

Interaction with DNA

A study on new benzimidazole derivatives revealed that some can effectively intercalate into DNA, forming a compound-DNA complex. This ability to interact with DNA suggests potential applications in antimicrobial and anticancer therapies (Zhang et al., 2014).

Inhibition of Influenza Virus Multiplication

Chloro derivatives of benzimidazole, closely related to the compound , have demonstrated the ability to inhibit influenza virus multiplication, suggesting their potential use in antiviral therapies (Tamm et al., 1954).

properties

IUPAC Name

6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-15-10-16(2)12-17(11-15)14-26-25-21-13-19(23)8-9-20(21)24-22(25)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUQRXXAPCLYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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